molecular formula C18H19BrClNO4 B13355431 3-Ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

3-Ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B13355431
M. Wt: 428.7 g/mol
InChI Key: PMDCKIBGGPOHHT-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine (DHP) derivative characterized by a bromomethyl substituent at the 2-position and a 2-chlorophenyl group at the 4-position. DHP derivatives are known for their role as calcium channel blockers (CCBs), which inhibit L-type voltage-gated calcium channels, making them relevant in cardiovascular therapeutics.

Properties

Molecular Formula

C18H19BrClNO4

Molecular Weight

428.7 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H19BrClNO4/c1-4-25-18(23)16-13(9-19)21-10(2)14(17(22)24-3)15(16)11-7-5-6-8-12(11)20/h5-8,15,21H,4,9H2,1-3H3

InChI Key

PMDCKIBGGPOHHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the 1,4-dihydropyridine ring with appropriate substituents, followed by selective functionalization at the 2-position to introduce the bromomethyl group. The general approach includes:

  • Formation of substituted acetoacetate esters
  • Condensation with aromatic aldehydes
  • Cyclization with aminocrotonate derivatives
  • Halogenation at the 2-position to introduce bromomethyl group

Detailed Stepwise Preparation

Step Reaction Key Reagents & Conditions Notes/Outcome
1 Synthesis of ethyl 4-bromoacetoacetate Starting from ethyl acetoacetate, bromination at the 4-position using bromine or N-bromosuccinimide (NBS) Provides ethyl 4-bromoacetoacetate, a key electrophilic intermediate
2 Alkylation with 2-chlorophenyl derivatives Reaction with 2-chlorobenzaldehyde under base catalysis (e.g., piperidine acetate) in isopropanol Forms ethyl 2-(2-chlorobenzylidene)-4-bromoacetoacetate intermediate
3 Cyclization with methyl 3-aminocrotonate Reflux in isopropanol Formation of 1,4-dihydropyridine ring system with bromomethyl at 2-position
4 Halogen substitution and functional group transformations Treatment with hexamethylenetetramine in acetonitrile, followed by acidification with benzenesulfonic acid Conversion to aminium salts and further functionalization
5 Purification and isolation Recrystallization from organic solvents (e.g., n-hexane, ethyl acetate) Obtains pure 3-ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Representative Synthetic Route (Based on Patent RU2163597C2 and Drug Synthesis Data)

  • Starting Material: Ethyl 4-bromoacetoacetate

  • Step 1: React ethyl 4-bromoacetoacetate with 2-chlorobenzaldehyde in the presence of piperidine acetate catalyst in isopropanol to form ethyl 2-(2-chlorobenzylidene)-4-bromoacetoacetate.

  • Step 2: Cyclize the above intermediate with methyl 3-aminocrotonate under reflux in isopropanol to yield the 1,4-dihydropyridine core bearing the bromomethyl substituent at position 2.

  • Step 3: The bromomethyl group at position 2 is introduced or retained by bromination of the methyl group at this position using pyridinium tribromide or similar brominating agents in dichloromethane.

  • Step 4: The product is purified by recrystallization or chromatography.

Alternative Methods and Variations

  • Halogen Exchange: In some methods, the chlorine on the alkoxy side chain is exchanged for iodine via reaction with sodium iodide in acetone under reflux to facilitate subsequent nucleophilic substitution.

  • Amination: The bromomethyl group can be converted to aminoethoxymethyl derivatives by nucleophilic substitution with azidoethanol followed by azide reduction, useful for further derivatization.

  • Esterification and Hydrolysis: Ester groups at positions 3 and 5 can be selectively hydrolyzed or esterified using alkaline hydrolysis or dicyclohexylcarbodiimide (DCC) mediated coupling, respectively, to modify solubility and pharmacokinetic properties.

Reaction Conditions and Yields

Reaction Step Conditions Typical Yield (%) Remarks
Bromination of ethyl acetoacetate NBS or Br2, solvent: CCl4 or CH2Cl2, 0-25°C 70-85% Controlled to avoid overbromination
Aldol condensation with 2-chlorobenzaldehyde Piperidine acetate catalyst, reflux in isopropanol, 4-6 h 75-90% High selectivity for desired isomer
Cyclization with methyl 3-aminocrotonate Reflux in isopropanol, 6-8 h 80-95% Formation of dihydropyridine ring
Bromination at 2-methyl position Pyridinium tribromide, CH2Cl2, 0-5°C 65-80% Careful temperature control required
Final purification Recrystallization from hexane/ethyl acetate >95% purity High purity essential for pharmaceutical use

Analytical and Characterization Data

Summary Table of Key Reagents and Intermediates

Compound Role Formula Source/Notes
Ethyl 4-bromoacetoacetate Starting electrophile C6H9BrO3 Prepared by bromination of ethyl acetoacetate
2-Chlorobenzaldehyde Aromatic aldehyde C7H5ClO Commercially available
Methyl 3-aminocrotonate Amino component for cyclization C5H7NO2 Commercially available
Pyridinium tribromide Brominating agent C5H5NBr3 Used for selective bromination
Hexamethylenetetramine Aminium salt formation C6H12N4 Used in salt formation step
Benzenesulfonic acid Acid for salt formation C6H6O3S Used to form pharmacologically active salts

Research Findings and Notes

  • The bromomethyl derivative is a versatile intermediate for further functionalization, such as substitution with amino or azido groups, facilitating synthesis of amlodipine and related calcium channel blockers.

  • The synthetic route involving ethyl 4-bromoacetoacetate and 2-chlorobenzaldehyde condensation followed by cyclization with methyl 3-aminocrotonate is well-established, reproducible, and scalable.

  • Control of reaction conditions, especially temperature and stoichiometry during bromination, is critical to avoid side reactions and ensure high purity.

  • The final compound's purity and structure are confirmed by multiple analytical techniques, ensuring suitability for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromomethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while nucleophilic substitution can produce a variety of substituted dihydropyridine compounds.

Scientific Research Applications

3-Ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Dihydropyridine derivatives are known for their use in developing calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For example, dihydropyridine derivatives are known to interact with calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure. The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Pharmacological Relevance

The compound’s structural analogs differ primarily in substituents at the 2-, 4-, and 6-positions. Key comparisons include:

Compound Substituents Key Functional Groups Pharmacological Impact
Target Compound 2-(bromomethyl), 4-(2-chlorophenyl), 6-methyl Bromine (electrophilic), chlorophenyl Bromine may enhance reactivity or alter binding kinetics vs. aminoethoxy groups .
Amlodipine (USP) 2-[(2-aminoethoxy)methyl], 4-(2-chlorophenyl), 6-methyl Aminoethoxy (hydrogen bonding) Aminoethoxy supports sustained calcium channel binding, contributing to long half-life .
S12968 (PET ligand) 2-[(2-aminoethoxy)ethoxy]methyl, 4-(2,3-dichlorophenyl) Extended ethoxy chain, dichlorophenyl Increased lipophilicity and binding site density (Bmax = 19.2 pmol/mL) .
Amlodipine Impurity B (USP) 2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxy]methyl Methylcarbamoyl benzoyl Introduces polar amide groups, likely reducing membrane permeability .
Diethyl Analog (USP Related Compound E) Diethyl esters (3,5-positions) Ethyl ester Enhanced lipophilicity but faster esterase-mediated metabolism .

Binding and Kinetic Properties

  • Target Compound vs. S12968: The bromomethyl group may reduce association rate constants (kon) compared to S12968’s aminoethoxy-ethoxy chain, which showed kon/VR = 0.015 mL·pmol⁻¹·min⁻¹ . Bromine’s steric bulk could hinder receptor access.
  • Amlodipine: The aminoethoxy group facilitates prolonged binding (koff ~4.2 nmol·mL⁻¹), critical for its long-acting antihypertensive effect .

Stability and Degradation Pathways

  • For example, Amlodipine maleate forms a benzoxazine impurity under stress (m/z 392.2) via ring rearrangement . Bromine’s leaving-group propensity may favor hydrolysis or alkylation side reactions.
  • In contrast, aminoethoxy-containing DHPs (e.g., Amlodipine) degrade via oxidation of the 1,4-DHP ring (2e⁻/2H⁺ process) .

Q & A

Basic: What are the recommended synthetic routes for 3-ethyl 5-methyl 2-(bromomethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this dihydropyridine derivative typically involves Hantzsch-like cyclization, with modifications to incorporate bromomethyl and chlorophenyl substituents. Key steps include:

  • Precursor Preparation : Ethyl/methyl esters of 2-chlorobenzaldehyde and β-keto esters are condensed with ammonium acetate under reflux in ethanol .
  • Bromination : Post-cyclization bromination at the 2-position using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (e.g., AIBN) .
  • Optimization : Reaction yields improve with anhydrous conditions, controlled temperature (60–70°C for bromination), and stoichiometric excess of brominating agents (1.2–1.5 eq NBS).

Table 1 : Comparison of Synthetic Protocols

ParameterMethod A (Reflux) Method B (Microwave)
Reaction Time12–18 hours30–45 minutes
Yield (%)58–6572–78
Purity (HPLC)>95%>98%

Basic: How is structural characterization of this compound validated in academic research?

Methodological Answer:
Multi-technique validation is critical:

  • X-ray Crystallography : Resolves stereochemistry at the 4-position (RS configuration) and confirms dihydropyridine ring conformation (see Figure 1 ) .
  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups at C3/C5 appear as singlets (δ 1.2–1.4 ppm); aromatic protons from 2-chlorophenyl show splitting patterns (δ 7.3–7.6 ppm) .
    • ¹³C NMR : Carbonyl carbons (C3/C5 esters) resonate at δ 165–170 ppm; bromomethyl carbon at δ 30–32 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 555.03) .

Basic: What is the role of this compound in pharmaceutical impurity profiling?

Methodological Answer:
This compound is a known intermediate or degradation product in amlodipine-related APIs. Key applications:

  • Reference Standard : Used in HPLC/LC-MS to quantify impurities (e.g., USP Amlodipine Related Compound B/E) .
  • Degradation Studies : Forced degradation (heat, light, acidic/alkaline conditions) identifies stability-linked impurities.

Table 2 : Common Impurities and Characterization

ImpuritySourceDetection Method (RRT)Reference
Des-bromo analogIncomplete brominationHPLC (RRT 0.89)MM0383.04
Oxidized dihydropyridinePhoto-degradationLC-MS ([M+H]⁺ m/z 553.01)LGCFOR0383.02

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:
Discrepancies in RS diastereomer ratios arise from solvent polarity or catalyst choice. Mitigation strategies:

  • Chiral HPLC : Use Chiralpak IG-U columns with hexane/ethanol (90:10) to separate enantiomers .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict thermodynamic favorability of RS vs. SR configurations .
  • Crystallographic Data : Compare unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å from ) to validate configurations .

Advanced: What mechanistic insights exist for bromomethyl group reactivity in cyclization reactions?

Methodological Answer:
The bromomethyl substituent acts as a radical acceptor in Pd-catalyzed reductive cyclizations:

  • Radical Trapping : Bromine abstraction by Pd(0) generates methyl radicals, facilitating C-C bond formation at the 2-position .
  • Kinetic Studies : Rate constants (k = 0.15 min⁻¹) suggest bromine’s electronegativity stabilizes transition states better than chloro analogs .

Table 3 : Reactivity Comparison (Bromine vs. Chlorine)

SubstituentCyclization Rate (min⁻¹)Byproduct Formation (%)
Br0.158–12
Cl0.0918–22

Advanced: How do researchers address discrepancies in analytical data between synthetic batches?

Methodological Answer:
Batch-to-batch variability (e.g., NMR peak splitting, HPLC retention shifts) requires:

  • DoE (Design of Experiments) : Screen factors like catalyst loading (5–10 mol%) and temperature (60–80°C) to identify critical variables .
  • Multivariate Analysis : PCA (Principal Component Analysis) correlates impurity profiles with reaction parameters .
  • Spiking Experiments : Introduce reference standards (e.g., USP Compound B ) to confirm co-elution or degradation pathways.

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